(E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide
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Overview
Description
(E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group, a dihydropyridazinone moiety, and an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.
Synthesis of the Dihydropyridazinone Moiety: The dihydropyridazinone ring is synthesized via cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with the dihydropyridazinone moiety using acrylamide as a linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering new treatment options for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-chlorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide: Similar structure with a chlorine atom instead of fluorine.
(E)-3-(4-bromophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide: Similar structure with a bromine atom instead of fluorine.
(E)-3-(4-methylphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of (E)-3-(4-fluorophenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide lies in its fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, making this compound particularly interesting for various applications.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-14-8-5-13(6-9-14)7-11-18(24)21-16-4-2-1-3-15(16)17-10-12-19(25)23-22-17/h1-12H,(H,21,24)(H,23,25)/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZWXMMCZCOSZ-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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